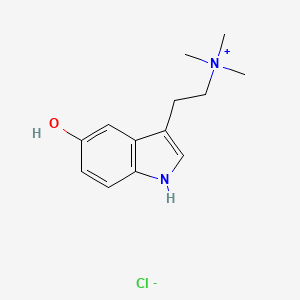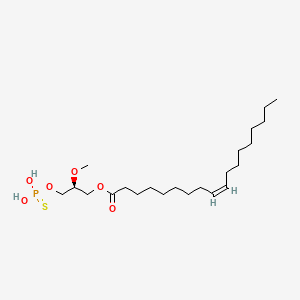
ATP Synthesis-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATP Synthesis-IN-3 is a compound that plays a crucial role in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This compound is integral to the process of oxidative phosphorylation, where it facilitates the conversion of adenosine diphosphate (ADP) and inorganic phosphate (Pi) into ATP. This compound is particularly significant in the context of cellular respiration and energy production in mitochondria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ATP Synthesis-IN-3 typically involves a multi-step chemical process. One common method includes the use of adenosine and inorganic polyphosphate as key substrates. The reaction is catalyzed by enzymes such as adenosine kinase and polyphosphate kinases (PPKs) in a one-pot reaction system . The reaction conditions often require a pH range of 4.0 to 9.0 and temperatures around 45°C to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound is generally carried out using living yeast cells. This biotechnological approach leverages the natural metabolic pathways of yeast to produce this compound on a large scale . The process involves fermentation, where yeast cells are cultured in bioreactors under controlled conditions to maximize the yield of the compound.
化学反応の分析
Types of Reactions: ATP Synthesis-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the transfer of electrons, often facilitated by enzymes.
Reduction: The gain of electrons, typically occurring in the electron transport chain.
Substitution: Replacement of one functional group with another, often mediated by enzymes.
Common Reagents and Conditions: Common reagents used in these reactions include adenosine, inorganic polyphosphate, and various enzymes such as adenosine kinase and polyphosphate kinases. The reactions are typically carried out under physiological conditions, with specific pH and temperature requirements to ensure enzyme activity .
Major Products: The primary product of these reactions is ATP, which is synthesized from ADP and Pi. Other by-products may include adenosine monophosphate (AMP) and various intermediate compounds involved in the metabolic pathways .
科学的研究の応用
ATP Synthesis-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study energy transfer and enzymatic reactions.
Biology: Integral to research on cellular respiration, energy metabolism, and mitochondrial function.
Medicine: Investigated for its potential in treating metabolic disorders and diseases related to mitochondrial dysfunction.
Industry: Utilized in the production of biofuels and bioproducts through biotechnological processes.
作用機序
The mechanism of action of ATP Synthesis-IN-3 involves its role in the synthesis of ATP through oxidative phosphorylation. The compound interacts with the ATP synthase enzyme complex, facilitating the transfer of protons across the mitochondrial membrane. This proton gradient drives the conversion of ADP and Pi into ATP, providing energy for various cellular processes . The molecular targets include the F1 and Fo subunits of the ATP synthase complex, which undergo conformational changes to catalyze ATP synthesis .
類似化合物との比較
Adenosine Triphosphate (ATP): The primary energy carrier in cells.
Adenosine Diphosphate (ADP): A precursor to ATP in the energy synthesis pathway.
Polyphosphate Kinases (PPKs): Enzymes that catalyze the synthesis of ATP from ADP and polyphosphate.
Uniqueness: ATP Synthesis-IN-3 is unique in its ability to facilitate the efficient synthesis of ATP under specific conditions, making it a valuable tool in both research and industrial applications. Its stability and activity over a wide pH range and temperature make it particularly advantageous for large-scale production processes .
特性
分子式 |
C35H39N7O2 |
|---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-7-morpholin-4-yl-3-phenylpyrazolo[3,4-c]pyridin-5-amine |
InChI |
InChI=1S/C35H39N7O2/c1-39-16-18-40(19-17-39)29-12-10-28(11-13-29)36-32-24-31-33(27-6-4-3-5-7-27)38-42(25-26-8-14-30(43-2)15-9-26)34(31)35(37-32)41-20-22-44-23-21-41/h3-15,24H,16-23,25H2,1-2H3,(H,36,37) |
InChIキー |
QFBZFGFXEDBSOR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C(=C3)C(=NN4CC5=CC=C(C=C5)OC)C6=CC=CC=C6)N7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)



![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)




